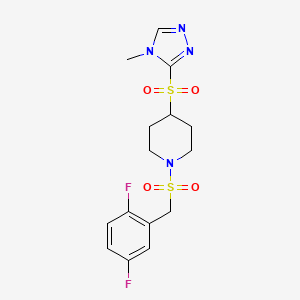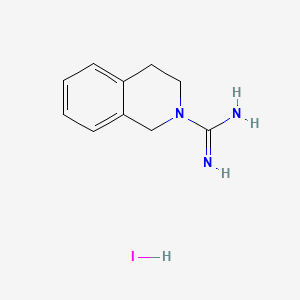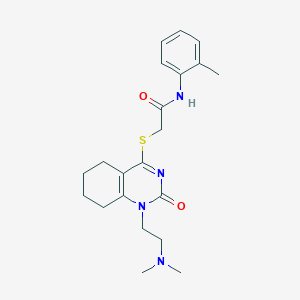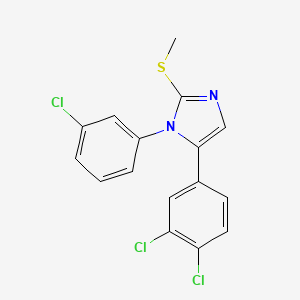
1-((2,5-difluorobenzyl)sulfonyl)-4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds containing 1,2,4-triazole, piperidine, and sulfonamide moieties involves reactions of 4-piperidone benzoylhydrazones with appropriate nitrilimines. This process yields compounds with significant antimicrobial activity, demonstrating the effectiveness of the synthetic strategy (Dalloul et al., 2017).
Molecular Structure Analysis
Studies on similar compounds, like 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl) propyl)piperidine derivatives, show that their structure-activity relationship reveals the impact of substitutions on the benzhydryl and sulfonamide rings on their antimicrobial activities. This emphasizes the importance of molecular structure in determining biological efficacy (Vinaya et al., 2009).
Chemical Reactions and Properties
Research into the chemical reactions and properties of compounds similar to "1-((2,5-difluorobenzyl)sulfonyl)-4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidine" highlights the versatility and reactivity of sulfonamide, triazole, and piperidine moieties. These functionalities enable a wide range of chemical transformations, making them valuable for synthesizing compounds with varied biological activities (Crich and Smith, 2001).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting points, and crystal structures, are crucial for their application and efficacy. The crystal and molecular structure studies of similar compounds provide insights into their stability, conformation, and potential interactions with biological targets (Naveen et al., 2015).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group transformations, are essential for understanding the behavior of these compounds in biological systems and their potential as therapeutic agents. The synthesis and characterization of compounds with sulfonamide, triazole, and piperidine moieties reveal their promising chemical properties for further development (Govindhan et al., 2017).
Scientific Research Applications
Synthesis and Biological Activity
- Xu et al. (2017) synthesized novel sulfone derivatives containing a [1,2,4]triazolo[4,3-a]pyridine moiety, displaying antifungal activities and insecticidal activity. This research highlights the potential of similar sulfone derivatives in biological applications (Xu et al., 2017).
Synthesis and Antimicrobial Activity
- Vinaya et al. (2009) reported on 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl) propyl)piperidine derivatives showing significant antimicrobial activities against various pathogens, demonstrating the chemical's relevance in developing antimicrobial agents (Vinaya et al., 2009).
Novel Amalgamation and Antifungal Activity
- Darandale et al. (2013) explored the novel amalgamation of 1,2,3-triazoles, piperidines, and thieno pyridine rings, focusing on their moderate to good antifungal activity. This study underlines the importance of structural variations in enhancing antifungal properties (Darandale et al., 2013).
Potential in Diabetes Treatment
- Aziz ur-Rehman et al. (2018) synthesized S-substituted derivatives of 1,2,4-triazol-3-thiol, evaluating them as potential inhibitors of the α-glucosidase enzyme. This research indicates the potential of such compounds in treating type II diabetes (Aziz ur-Rehman et al., 2018).
Synthesis and Antimicrobial Evaluation
- Several research papers, including those by Jadhav et al. (2017), Dalloul et al. (2017), and Wu Qi (2014), have focused on synthesizing various derivatives with antimicrobial activities. These studies collectively emphasize the chemical's utility in developing new antimicrobial agents (Jadhav et al., 2017), (Dalloul et al., 2017), (Wu Qi, 2014).
Potential in Cancer Treatment
- Research by Rehman et al. (2018) on the synthesis of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole demonstrated promising anticancer activity, suggesting the compound's utility in cancer research (Rehman et al., 2018).
Synthesis and Structural Studies
- Studies by Girish et al. (2008) and Naveen et al. (2015) focus on the synthesis and crystal structure analysis of sulfonyl-piperidine derivatives, contributing to the understanding of their chemical properties and potential applications (Girish et al., 2008), (Naveen et al., 2015).
properties
IUPAC Name |
1-[(2,5-difluorophenyl)methylsulfonyl]-4-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F2N4O4S2/c1-20-10-18-19-15(20)27(24,25)13-4-6-21(7-5-13)26(22,23)9-11-8-12(16)2-3-14(11)17/h2-3,8,10,13H,4-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXDHJXAEFATILM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1S(=O)(=O)C2CCN(CC2)S(=O)(=O)CC3=C(C=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F2N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl 2-((1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)carbamoyl)pyrrolidine-1-carboxylate](/img/structure/B2487308.png)
![2-{[2-({[4-(acetylamino)phenyl]sulfonyl}amino)phenyl]sulfanyl}-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2487310.png)
![2-((1-ethyl-6-(4-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-phenethylacetamide](/img/structure/B2487311.png)

![4-[[(3,5-Dimethoxybenzoyl)amino]methyl]-N,N-dimethylpiperidine-1-carboxamide](/img/structure/B2487314.png)
![N-(3-chloro-4-fluorophenyl)-2-{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2487315.png)
![1'-(3,4-Difluorobenzoyl)spiro[2-benzofuran-3,4'-piperidine]-1-one](/img/structure/B2487316.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide](/img/structure/B2487322.png)
![2,4-difluoro-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2487325.png)


![4-methyl-N-[2-oxo-3-phenyl-2,3-dihydro-4(1H)-quinazolinyliden]benzenesulfonamide](/img/structure/B2487328.png)
